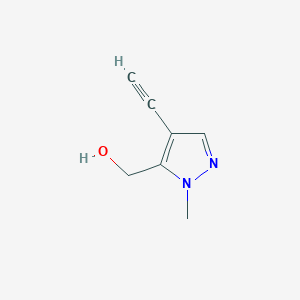
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol is a heterocyclic compound with the molecular formula C6H6N2. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-methyl-1H-pyrazole-5-methanol typically involves the cyclization of acetylenic ketones with hydrazines. One common method is the reaction of 1-methyl-4-(trifluoromethyl)pyrazole with ethynylmagnesium bromide under anhydrous conditions . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Ethyl-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various N-alkylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazole-5-methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the compound’s ability to undergo tautomerism can influence its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethynyl-1-methyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
3-Ethynylpyridine: Contains a pyridine ring with an ethynyl group at the 3-position.
5-Ethynylpyrimidine: Features a pyrimidine ring with an ethynyl group at the 5-position.
Uniqueness
4-Ethynyl-1-methyl-1H-pyrazole-5-methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
87375-40-4 |
|---|---|
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
(4-ethynyl-2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H8N2O/c1-3-6-4-8-9(2)7(6)5-10/h1,4,10H,5H2,2H3 |
InChI-Schlüssel |
FGSWKUYXQJZZRN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)C#C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















